molecular formula C6H9N3O3 B613115 6-Diazo-5-oxo-D-norleucine CAS No. 71629-86-2

6-Diazo-5-oxo-D-norleucine

Numéro de catalogue B613115
Numéro CAS: 71629-86-2
Poids moléculaire: 171,16 g/mole
Clé InChI: MKZFABOMIIHLIT-RXMQYKEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Diazo-5-oxo-D-norleucine (6-DODN) is an important synthetic amino acid that has been used in a variety of scientific research applications, including biochemistry, physiology, and molecular biology. 6-DODN is a non-proteinogenic amino acid, meaning it is not one of the 20 amino acids found in proteins. It is a diazo compound, meaning it contains two nitrogen atoms in a double bond and is highly reactive. 6-DODN has several unique properties that make it a useful tool for researchers, and

Applications De Recherche Scientifique

Cancer Therapeutics

Specific Scientific Field

This application falls under the field of Cancer Therapeutics .

Summary of the Application

DON has been studied for over 60 years as a potential anticancer therapeutic . The recognition that multiple tumor types are glutamine-dependent has renewed interest in metabolic inhibitors such as DON .

Methods of Application

To circumvent gastrointestinal toxicity, prodrug strategies for DON have been developed to enhance delivery of active compound to tumor tissues, including the CNS . When these prodrugs are administered in a low daily dosing regimen, appropriate for metabolic inhibition, they are robustly effective without significant toxicity .

Results or Outcomes

Clinical studies of DON in the 1950s using low daily doses suggested antitumor activity . Patients whose tumors have genetic, metabolic, or imaging biomarker evidence of glutamine dependence should be prioritized as candidates for future clinical evaluations of novel DON prodrugs .

Study of Glutamine Utilizing Enzymes

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

DON is used to study mechanisms of glutamine utilizing enzymes such as carbamoyl phosphate synthase and cytidine triphosphate synthase .

Methods of Application

DON is associated with a number of reactions involving L-glutamine as a nitrogen source, such as nucleic acid and protein synthesis .

Results or Outcomes

It is known to possess anticancer activity against choriocarcinoma .

Treatment of Cerebral Malaria

Specific Scientific Field

This application falls under the field of Infectious Diseases .

Summary of the Application

This trial aims to establish the preliminary safety of DON as a novel therapy for cerebral malaria (CM), a severe malaria syndrome with the highest mortality .

Methods of Application

In this phase I/IIa dose-escalation clinical trial, a single dose of intravenous (IV) DON is administered to three participants groups—healthy adults and adults with uncomplicated malaria, then pediatric participants with CM—to primarily assess safety .

Results or Outcomes

The secondary objective of this trial is to assess pharmacokinetics of DON over a range of doses . Efficacy is assessed by diagnostics predictive of CM outcome: electroencephalography (EEG), magnetic resonance imaging (MRI), and transcranial doppler (TCD), measured before and after DON administration .

Glutamine Metabolism in Cancer Cells

Specific Scientific Field

This application falls under the field of Cancer Biology .

Summary of the Application

Glutamine is the most abundant amino acid in the mammalian body. Its metabolism serves as a fundamental source of nitrogen and carbon, providing the essential building blocks for the biosynthesis of amino acids, nucleotides, fatty acids, and coenzymes . Glutamine uptake and utilization are greatly increased in cancer cells due to the increased energy demand required for rapid proliferation .

Methods of Application

6-Diazo-5-oxo-L-norleucine (DON) is a glutamine antagonist with antitumor efficacy demonstrated in multiple preclinical studies . It blocks glutamine metabolism, particularly in cancer cells, serving as a rational therapeutic approach for cancer .

Results or Outcomes

In one of the earliest clinical studies, 66% of patients demonstrated disease stability or regression following 2 weeks or more of DON therapy . Further, in children with hematologic malignancies on standard 6-mercaptopurine (6-MP) therapy, DON combination led to complete bone marrow remissions in 42% of patients, showing remarkable superiority to 6-MP monotherapy .

Prodrug Strategies for DON

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

To circumvent gastrointestinal (GI) toxicity, prodrug strategies for DON have been developed to enhance delivery of active compound to tumor tissues, including the CNS .

Methods of Application

When these prodrugs are administered in a low daily dosing regimen, appropriate for metabolic inhibition, they are robustly effective without significant toxicity .

Results or Outcomes

Patients whose tumors have genetic, metabolic, or imaging biomarker evidence of glutamine dependence should be prioritized as candidates for future clinical evaluations of novel DON prodrugs .

Tumor-Targeted DON Prodrugs

Specific Scientific Field

This application falls under the field of Drug Delivery .

Summary of the Application

The glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) exhibits remarkable anticancer efficacy; however, its therapeutic potential is hindered by its toxicity to gastrointestinal (GI) tissues .

Methods of Application

A tumor-targeted DON prodrug with excellent efficacy and tolerability, which is currently in clinical trials, has been reported .

Results or Outcomes

The prodrug exhibits limited aqueous solubility, and the instability of its isopropyl ester promoiety leads to the formation of an inactive M1-metabolite, reducing overall systemic prodrug exposure . However, a new generation of glutamine antagonist prodrugs with improved physicochemical and pharmacokinetic attributes has been reported .

Propriétés

IUPAC Name

(2R)-2-amino-6-diazo-5-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWQAMGASJSUIP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C=[N+]=[N-])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)C=[N+]=[N-])[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Diazo-5-oxo-D-norleucine

CAS RN

71629-86-2
Record name 6-Diazo-5-oxo-D-norleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071629862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Diazo-5-oxo-D-norleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-DIAZO-5-OXO-D-NORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG8X7GV6DB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Diazo-5-oxo-D-norleucine
Reactant of Route 2
6-Diazo-5-oxo-D-norleucine
Reactant of Route 3
6-Diazo-5-oxo-D-norleucine
Reactant of Route 4
6-Diazo-5-oxo-D-norleucine
Reactant of Route 5
6-Diazo-5-oxo-D-norleucine
Reactant of Route 6
6-Diazo-5-oxo-D-norleucine

Citations

For This Compound
15
Citations
M INOUE, S HORIUCHI… - European Journal of …, 1979 - Wiley Online Library
Reaction of rat kidney γ‐glutamyl transpeptidase with 6‐diazo‐5‐oxo‐D‐norleucine, a D‐glutamine analog, resulted in irreversible inactivation of the enzyme. Double reciprocal plots of …
Number of citations: 17 febs.onlinelibrary.wiley.com
HA DeWald, AM Moore - Journal of the American Chemical …, 1958 - ACS Publications
… 6-Diazo-5-oxo-D-norleucine, Methyl Ester (VII).—The crude 6-diazo-5-oxo-X,N-phthalovl-D-… 6-Diazo-5-oxo-D-norleucine (VIII). —Crude 6-diazo-5oxo-D-norleucine, methyl ester, from …
Number of citations: 44 pubs.acs.org
M Inoue, Y Morino - … of the National Academy of Sciences, 1981 - National Acad Sciences
… Previously, 6-diazo-5-oxo-D-norleucine, a D-glutamine analog, was shown to be effective in inactivating y-glutamyl transferasein vitro. This compound (the D form of DON) shouldreact …
Number of citations: 10 www.pnas.org
BR Baker - Biochemical Pharmacology, 1959 - Elsevier
… The 6-diazo-5-oxo-D-norleucine complex with pyridoxal phosphate (VII) can be converted to the L-isomer via Schiff base isomerization to the racemizing formll of the pyridoxal …
Number of citations: 18 www.sciencedirect.com
OW Griffith, A Meister - … of the National Academy of Sciences, 1979 - National Acad Sciences
… After incubation of the purified rat kidney enzyme with5- mM 6-diazo-5oxo-D-norleucine for … laboratory have shown that 6-diazo-5-oxo-D-norleucine does not inhibit yeast glutamate …
Number of citations: 336 www.pnas.org
K Itoh, M Inoue, Y Morino - Enzyme, 1984 - karger.com
Rose bengal-sensitized photooxidation of rat kidney γ-glutamyltransferase (EC 2.3.2.2) resulted in irreversible inactivation of the enzyme. Inactivation revealed two distinct phases, the …
Number of citations: 4 karger.com
MA Vanoni, P Accornero, G Carrera, B Curti - Archives of biochemistry and …, 1994 - Elsevier
The pH dependence of the kinetic parameters of the glutamine- and ammonia-dependent reactions of Azospirillum brasilense glutamate synthase revealed the presence of ionizable …
Number of citations: 15 www.sciencedirect.com
H Milnerowicz, A Szewczuk - Enzyme, 1984 - karger.com
By digestion of detergent-solubilized γ-glutamyltransferase (GGT), isolated from bovine kidney with bromelain, the liberation of 4 protein fragments was demonstrated. The fragment …
Number of citations: 4 karger.com
H Milnerowicz, A Szewczuk - 1934 - researchgate.net
By digestion of detergent-solubilized y-glutamyltransferase (GGT), isolated from bovine kidney with bromelain, the liberation of 4 protein fragments was demonstrated. The fragment …
Number of citations: 0 www.researchgate.net
NE Zachara - American Journal of Physiology-Heart and …, 2007 - journals.physiology.org
GLUCOSE, GLUTAMINE, AND GLUCOSAMINE are metabolites that can alter cardioprotection (1, 3, 8, 9, 13–15). Numerous studies suggest that one molecular mechanism by which …
Number of citations: 6 journals.physiology.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.